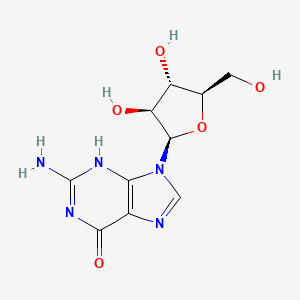

9-β-D-アラビノフラノシルグアニン

概要

説明

9-(β-D-アラビノフラノシル)グアニンは、アラGとして一般的に知られており、T細胞リンパ芽球性疾患の治療に有効性が示されています。この化合物はヌクレオシドアナログであり、天然に存在するヌクレオシドの構造を模倣することで、細胞内の核酸合成を阻害します。アラGは、特にTリンパ芽球に対する選択的毒性で注目されており、医療における貴重な薬剤となっています。

科学的研究の応用

AraG has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

作用機序

アラGは、天然のヌクレオシドの構造を模倣することで、細胞内の核酸合成を阻害することで効果を発揮します。この化合物は、DNAに組み込まれることでTリンパ芽球に対して選択的に毒性を示し、鎖の停止とアポトーシスを引き起こします。 分子標的には、DNAポリメラーゼや核酸代謝に関与する他の酵素が含まれます .

生化学分析

Biochemical Properties

9-beta-d-Arabinofuranosylguanine plays a crucial role in biochemical reactions by acting as a substrate for specific kinases. It is phosphorylated by both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase . Once phosphorylated to its triphosphate form, 9-beta-d-Arabinofuranosylguanine triphosphate (ara-GTP), it mimics deoxyribonucleotide 5’-triphosphate and is incorporated into DNA . This incorporation inhibits DNA synthesis, leading to cell death . The compound interacts with various enzymes and proteins, including deoxyguanosine kinase and deoxycytidine kinase, which are essential for its activation and subsequent incorporation into DNA .

Cellular Effects

9-beta-d-Arabinofuranosylguanine has significant effects on various types of cells and cellular processes. It is particularly toxic to T-lymphoblasts due to their ability to accumulate higher levels of ara-GTP compared to B- and null lymphoblastoid cells . The compound influences cell function by inhibiting DNA synthesis, which leads to apoptosis . Additionally, 9-beta-d-Arabinofuranosylguanine affects cell signaling pathways and gene expression by incorporating into DNA and disrupting normal cellular processes .

Molecular Mechanism

The molecular mechanism of 9-beta-d-Arabinofuranosylguanine involves its phosphorylation to ara-GTP, which is then incorporated into DNA . This incorporation inhibits DNA synthesis and triggers apoptosis . The compound binds to DNA and acts as a structural analog of deoxyribonucleotide 5’-triphosphate, thereby interfering with DNA replication . Additionally, 9-beta-d-Arabinofuranosylguanine inhibits enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-beta-d-Arabinofuranosylguanine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the accumulation of ara-GTP within cells leads to sustained inhibition of DNA synthesis and prolonged cytotoxicity . The compound’s stability and degradation rates can vary, affecting its overall efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 9-beta-d-Arabinofuranosylguanine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and induces apoptosis without causing significant toxicity . At higher doses, 9-beta-d-Arabinofuranosylguanine can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

9-beta-d-Arabinofuranosylguanine is involved in several metabolic pathways, including its phosphorylation by deoxyguanosine kinase and deoxycytidine kinase . These enzymes are essential for converting the compound into its active triphosphate form, ara-GTP . The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal DNA synthesis and cellular metabolism .

Transport and Distribution

The transport and distribution of 9-beta-d-Arabinofuranosylguanine within cells and tissues are mediated by specific transporters and binding proteins . The compound enters leukemic cells through human Equilibrative Nucleoside Transporter 1 and is subsequently phosphorylated to ara-GTP . This process affects the compound’s localization and accumulation within cells, influencing its overall efficacy .

Subcellular Localization

9-beta-d-Arabinofuranosylguanine’s subcellular localization is crucial for its activity and function. The compound is incorporated into both nuclear and mitochondrial DNA, where it inhibits DNA synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its cytotoxic effects .

準備方法

合成経路と反応条件

アラGの合成は、グアノシンヌクレオシドの適切な前駆体から始まる複数のステップを伴います。 一般的な方法の1つは、2-N-アセチル-6-O-(4-ニトロフェニル)エチル)-9-(3',5'-ジ-O-トリチル-2'-O-トリフルオロメタンスルホニル-β-D-リボフラノシル)グアニンの、ジメチルスルホキシド中、フッ化カリウムとクリプトフィックスを用いて85°Cで45分間直接フッ素化する反応です

工業的製造方法

アラGの工業的製造は、通常、高収率と高純度を確保するために、自動化されたシステムを用いた大規模合成を行います。このプロセスには、フッ化物の溶出と乾燥、それに続くフッ素化と脱保護のステップが含まれます。 最終生成物の精製には、高速液体クロマトグラフィー(HPLC)が頻繁に使用されます .

化学反応解析

反応の種類

アラGは、求核置換反応や酸化反応など、さまざまな化学反応を起こします。この化合物の構造は、ヌクレオシドアナログ特性を変更する反応に関与することを可能にしています。

一般的な試薬と条件

求核置換反応: フッ素化反応には、ジメチルスルホキシド中のフッ化カリウムとクリプトフィックスが一般的に使用されます。

酸化: 過酸化水素などの酸化剤は、化合物の構造を変更するために使用できます。

主な生成物

これらの反応の主な生成物は、2'-デオキシ-2'-フルオロ-9-β-D-アラビノフラノシルグアニンであり、生物活性に不可欠なヌクレオシドアナログ特性を保持しています .

科学研究への応用

アラGは、化学、生物学、医学、産業の分野において、特に科学研究で幅広い用途を持っています。注目すべき用途には以下のようなものがあります。

化学: 他のヌクレオシドアナログの合成における前駆体として使用されます。

生物学: T細胞の活性化と免疫応答に関する研究で用いられます。

医学: T細胞リンパ芽球性白血病とリンパ腫の治療に用いられます。

産業: さまざまな疾患における活性化T細胞を可視化するための陽電子断層撮影(PET)用画像化剤の開発に応用されています.

化学反応の分析

Types of Reactions

AraG undergoes various chemical reactions, including nucleophilic substitution and oxidation. The compound’s structure allows it to participate in reactions that modify its nucleoside analog properties.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride and kryptofix in dimethyl sulfoxide are commonly used for fluorination reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the compound’s structure.

Major Products

The primary product of these reactions is 2’-deoxy-2’-fluoro-9-β-D-arabinofuranosylguanine, which retains the nucleoside analog properties essential for its biological activity .

類似化合物との比較

類似化合物

ネララビン: アラGのプロドラッグで、T細胞リンパ芽球性白血病とリンパ腫の治療に使用されます。

フルダラビン: がん治療に類似の用途を持つ別のヌクレオシドアナログです。

クラドリビン: 毛様細胞白血病と多発性硬化症の治療に使用されます。

独自性

アラGは、Tリンパ芽球に対する選択的毒性によりユニークであり、T細胞リンパ芽球性疾患の治療に特に有効です。 フッ素-18で放射性標識できる能力により、PETイメージングにも使用することができ、治療と診断の両方で二重の役割を果たします .

生物活性

9-beta-D-Arabinofuranosylguanine (araG) is a nucleoside analogue that has garnered attention for its potential as an antineoplastic and antiviral agent. Its mechanism of action primarily involves the conversion to its active triphosphate form, araGTP, which interferes with DNA synthesis and cellular proliferation. This article explores the biological activity of araG, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Properties

Chemical Structure and Synthesis

AraG is synthesized from guanine and arabinose, resulting in a structure that allows it to mimic natural nucleosides. The compound has been shown to possess significant antitumor activity against various malignancies, particularly T-lymphoblastic leukemias.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅ |

| Molecular Weight | 286.25 g/mol |

| Mechanism of Action | Inhibition of DNA synthesis via araGTP accumulation |

The efficacy of araG is attributed to its phosphorylation to araGTP within cells. This active form competes with dGTP for incorporation into DNA, leading to chain termination during DNA replication. The differential metabolism of araG in various cell types suggests selective cytotoxicity, particularly in T-cell malignancies.

Case Study: T-Cell Acute Lymphoblastic Leukemia (T-ALL)

In a study involving patients with T-ALL, araG was administered and resulted in significantly higher levels of intracellular araGTP in T-lymphoblastic leukemia cells compared to other leukemia types. Specifically, T-ALL cells accumulated 187 pmol of araGTP per 10^7 cells, indicating a preferential uptake and retention of the drug in this malignancy .

Clinical Applications

AraG has been evaluated in clinical settings primarily as a treatment for T-cell malignancies. Its pro-drug form, nelarabine (506U78), has been used in multi-institutional trials demonstrating notable efficacy.

Clinical Trial Outcomes

- Patient Demographics : The trial included 26 patients with T-ALL and 13 with T-cell lymphoblastic lymphoma (T-LBL).

- Response Rates : The overall response rate was 41%, with complete remission observed in 31% of cases.

- Toxicity Profile : The principal adverse effects included grade 3 or 4 neutropenia (37%) and thrombocytopenia (26%), indicating manageable toxicity .

Comparative Efficacy

A comparative analysis of araG against other nucleoside analogues reveals its unique profile:

| Nucleoside Analogue | Disease Target | Complete Remission Rate | Notable Toxicities |

|---|---|---|---|

| AraG | T-ALL | 31% | Neutropenia, Thrombocytopenia |

| Cytarabine | AML | 30% | Nausea, Vomiting |

| Fludarabine | CLL | 50% | Immunosuppression |

Research Findings

Recent studies have highlighted the potential of araG in combination therapies. For instance, combining araG with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy while potentially reducing resistance mechanisms observed with monotherapy.

特性

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019130 | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38819-10-2 | |

| Record name | 9-β-D-Arabinofuranosylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。